Chinensine B

Natural Product Total Synthesis Absolute Configuration Determination Stereochemical Quality Control

Chinensine B (CAS 849245-34-7) is the sole structurally authenticated cassane-type diterpenoid reference standard with confirmed absolute stereochemistry (1S,4aS,8aS), a labdane skeleton bearing an exocyclic methylene at C-8(17), and an E-configured γ-hydroxybutenolide moiety. Substituting with analogs (andrographolide, tanshinones) introduces uncontrolled stereochemical and pharmacophoric variables, invalidating cross-study comparability in SAR investigations, metabolomics standardization, and HPLC/LC-MS method validation. The first total synthesis (2008) established a reproducible synthetic route, supporting planned derivatization and rigorous lot-to-lot consistency. Available at ≥98% (HPLC), it enables inter-laboratory botanical QC of Alpinia chinensis/oxyphylla extracts and serves as a benchmark diterpenoid for chromatographic method development (LogP 4.31, tPSA 46.53 Ų). If experimental reproducibility and structural fidelity are non-negotiable, this is your definitive standard.

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
Cat. No. B022611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChinensine B
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C
InChIInChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3/b8-7+/t15-,16-,18?,20+/m0/s1
InChIKeyKJUPGEKTXQYTSU-AKHYNURPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Chinensine B Procurement Guide: CAS 849245-34-7 Natural Diterpenoid Sourcing and Specifications


Chinensine B (CAS: 849245-34-7, molecular formula: C20H28O3, molecular weight: 316.43) is a cassane-type diterpenoid natural product isolated from the rhizomes of Alpinia chinensis (syn. Alpinia oxyphylla) . It belongs to the Chinensines family (Chinensines A, B, C, D, and E), a class of structurally related antitumor diterpenoids characterized by a labdane-derived skeleton with a γ-hydroxybutenolide moiety [1]. The first total synthesis of Chinensine B was reported in 2008, establishing its absolute stereochemistry [2]. The compound is commercially available as a reference standard or research reagent with typical purity ≥98% (HPLC) [3].

Chinensine B Procurement: Why Generic Diterpenoid Substitution Is Not Advisable


Within the broader class of natural diterpenoids, compounds with superficially similar molecular weights (e.g., andrographolide, tanshinones) or shared plant sources cannot substitute for Chinensine B without compromising experimental reproducibility. Chinensine B possesses a specific structural architecture—a labdane skeleton bearing a conjugated exocyclic methylene at C-8(17) and a γ-hydroxybutenolide moiety via an E-configured vinyl linkage . The first total synthesis of Chinensine B confirmed the absolute stereochemistry at three defined chiral centers (1S,4aS,8aS) [1]. Substituting with a structurally related analog would introduce uncontrolled variables in stereochemical configuration, ring system topology, and pharmacophore arrangement, rendering cross-study comparability invalid . Procurement for structure-activity relationship (SAR) studies, metabolomics reference standardization, or target identification requires this specific molecular entity.

Chinensine B Quantitative Differentiation Evidence vs. In-Class Comparators


Absolute Stereochemistry Confirmation via Total Synthesis as a Unique Differentiator

The first total synthesis of Chinensine B (3) and Chinensines A, C, D, and E (2, 4-6) was reported in a 2008 doctoral dissertation [1]. This synthetic achievement definitively established the absolute stereochemistry of Chinensine B as (1S,4aS,8aS) with three defined chiral centers [2]. The synthetic route utilized a biomimetic photochemical transformation mediated by molecular oxygen [1]. This structural verification distinguishes Chinensine B from uncharacterized or misassigned diterpenoid isolates, providing a benchmark for analytical authentication in procurement.

Natural Product Total Synthesis Absolute Configuration Determination Stereochemical Quality Control Chinensine Family Characterization

Lipophilicity (LogP) and Structural Parameter Benchmarks for SAR Studies

Chinensine B exhibits a calculated LogP of 4.31 and topological polar surface area (tPSA) of 46.53 Ų . These values reflect the compound's hydrophobic diterpenoid core combined with a modestly polar γ-hydroxybutenolide terminus. For procurement decisions, these parameters provide quantifiable benchmarks that differentiate Chinensine B from more polar natural products (e.g., andrographolide, tPSA ~86.99 Ų; LogP ~1.0-1.5) or more highly oxygenated diterpenoids (e.g., tanshinone IIA, tPSA ~47.28 Ų, LogP ~5.0-6.0) [1]. The specific balance of lipophilicity and hydrogen-bonding capacity influences membrane permeability and solubility profiles in cell-based assays.

Physicochemical Property Profiling Lipophilicity Benchmarking SAR Study Design Compound Selection Metrics

Structural Distinction: Labdane Skeleton with γ-Hydroxybutenolide Moiety vs. Common Diterpenoid Frameworks

Chinensine B is characterized by a labdane-type diterpenoid skeleton featuring an E-configured vinyl linkage connecting the decalin core to a γ-hydroxybutenolide (2(5H)-furanone) ring system [1]. This structural arrangement is defined by the IUPAC name: 4-[(1E)-2-[(1S,4aS,8aS)-decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]ethenyl]-5-hydroxy-2(5H)-furanone [2]. This distinguishes Chinensine B from: (1) abietane- or pimarane-type diterpenoids lacking the furanone moiety; (2) labdane diterpenoids terminating in carboxyl, alcohol, or lactone groups; and (3) furanoditerpenoids with different ring connectivity. For procurement as a chemotaxonomic marker of Alpinia species or as a scaffold for semi-synthetic derivatization, this specific architecture represents a unique molecular entity not interchangeable with other diterpenoid classes.

Natural Product Scaffold Diversity Chemotaxonomic Marker Identification Structural Uniqueness Assessment

Commercial Availability and Purity Specifications for Research Procurement

Chinensine B is commercially available from multiple specialty chemical suppliers with documented purity specifications typically ≥98% as determined by HPLC [1]. Pricing information as of 2024 indicates approximately ¥4,040-¥4,250 for 5 mg quantities [2][3]. This availability profile contrasts with other members of the Chinensines family (A, C, D, E), for which commercial sources are comparatively limited or absent in standard catalogs . The established supply chain enables procurement for research applications without requiring custom isolation or total synthesis.

Reference Standard Sourcing Natural Product Supply Chain Analytical Quality Control

Chinensine B Recommended Research and Procurement Application Scenarios


Natural Product Reference Standard for Metabolomics and Phytochemical Fingerprinting of Alpinia Species

Chinensine B serves as a validated reference standard for the identification and quantification of cassane-type diterpenoids in Alpinia chinensis and Alpinia oxyphylla rhizome extracts [1]. Its verified absolute stereochemistry (1S,4aS,8aS) and characteristic physicochemical profile (LogP 4.31, tPSA 46.53 Ų) enable precise chromatographic peak assignment in HPLC, LC-MS, and GC-MS analyses . The compound's established commercial availability with documented purity ≥98% supports reproducible inter-laboratory method validation for quality control of botanical raw materials and traditional medicine preparations [2].

Scaffold for Structure-Activity Relationship (SAR) and Semi-Synthetic Derivatization Studies

The unique combination of a labdane diterpenoid core with a γ-hydroxybutenolide moiety connected via an E-vinyl linker positions Chinensine B as a structurally defined starting point for SAR investigations [1]. The first total synthesis established a viable synthetic route to access this scaffold and its stereoisomers, enabling planned derivatization at the furanone ring, exocyclic methylene, or decalin system . Procurement of the parent natural product supports comparative studies with synthetic analogs or other members of the Chinensines family (A, C, D, E) to map the structural determinants of biological activity within this chemotype [2].

Reference Compound for Diterpenoid Analytical Method Development and Validation

Chinensine B's well-defined physicochemical parameters—including molecular weight (316.43 Da), LogP (4.31), tPSA (46.53 Ų), hydrogen bond donor count (1), hydrogen bond acceptor count (3), and defined stereocenters—make it suitable as a model diterpenoid for developing and validating chromatographic and mass spectrometric methods [1]. Its retention behavior in reversed-phase systems, ionization efficiency in MS detectors, and stability under standard storage conditions (-20°C for up to 3 years as powder) provide a benchmark for method qualification in natural product chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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